molecular formula C10H9Cl2N3O2S B2646000 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 1171925-51-1

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Katalognummer B2646000
CAS-Nummer: 1171925-51-1
Molekulargewicht: 306.16
InChI-Schlüssel: SQVUIVLMLBZWKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound seems to be a derivative of thiophene, which is a heterocyclic compound with the formula C4H3S. It’s a type of aromatic compound, similar to benzene, but with a sulfur atom replacing one of the carbon atoms in the ring . The compound also appears to contain an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” were not found, related compounds have been synthesized. For example, a series of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial properties. Specifically, it shows moderate activity against Bacillus subtilis and Penicillium fimorum. Although other synthesized compounds did not exhibit significant activity against the tested microbes, this compound’s potential warrants further investigation .

Antioxidant Properties

The compound demonstrates excellent antioxidant activity, with two derivatives (2a and 2e) showing remarkable results. These compounds exhibit antioxidant percentages of 95.2% and 96.3%, respectively, compared to the control (ascorbic acid) and other synthesized compounds. Such antioxidant potential is valuable for various applications .

Molecular Docking Studies

To explore its potential as a drug candidate, the compound was subjected to molecular docking studies with cytochrome P450 14 alpha-sterol demethylase (CYP51). Notably, compounds 3a and 3b exhibited high affinity with the lowest binding energies. These findings suggest that structural modifications could enhance their drug-like properties .

Biologically Active Pyrazole-Carbothioamide Derivatives

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Pyrazole-carbothioamides have been associated with anti-inflammatory, analgesic, and cytotoxic effects against human tumor cell lines. The compound’s unique structure contributes to its potential in these areas .

Cytotoxicity and Anticancer Potential

While specific studies on this compound’s cytotoxicity and anticancer effects are not mentioned in the available literature, its structural features warrant investigation. Similar pyridine derivatives bearing carbonitrile and 2,5-dichlorothiophene substituents have shown promise in previous research .

Further Development as Anticancer Agents

Given its intriguing properties, this compound may serve as a starting point for developing novel anticancer agents. Researchers could explore its cytotoxic effects and assess its potential in inhibiting cancer cell growth .

Zukünftige Richtungen

While specific future directions for “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” were not found, research into related compounds continues, with a focus on their potential biological activities .

Eigenschaften

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2S/c1-4(2)8(16)13-10-15-14-9(17-10)5-3-6(11)18-7(5)12/h3-4H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVUIVLMLBZWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.